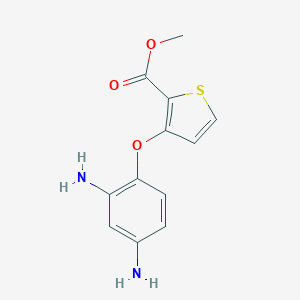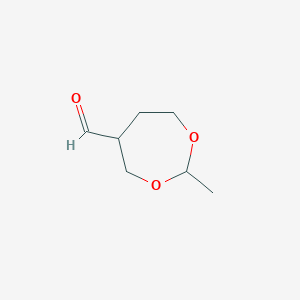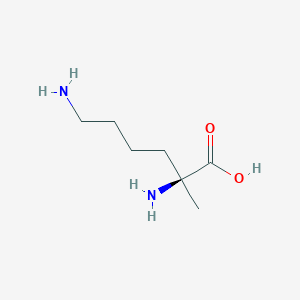
3-(3-Méthylisoxazol-5-yl)propan-1-ol
Vue d'ensemble
Description
what is '3-(3-Methylisoxazol-5-yl)propan-1-ol'? 3-(3-Methylisoxazol-5-yl)propan-1-ol is a type of alcohol used as a solvent in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is used as a catalyst in the synthesis of heterocyclic compounds and has been found to be useful in the synthesis of heterocyclic compounds containing nitrogen. the use of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 3-(3-Methylisoxazol-5-yl)propan-1-ol is a chemical compound used in the synthesis of various other compounds. It can be used as a reagent for the formation of amides and esters, as a catalyst for the synthesis of heterocycles, and as a ligand for the coordination of transition metals. It is also used in the synthesis of pharmaceuticals and agrochemicals. the chemistry of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 3-(3-Methylisoxazol-5-yl)propan-1-ol is an organic compound with the molecular formula C6H10NO2. It is a derivative of isoxazole and contains an alcohol functional group. It is a colorless liquid that is slightly soluble in water. The compound is formed through the reaction of 3-methyl-5-isoxazolecarboxaldehyde with 1-propanol, resulting in a condensation reaction. This reaction produces a hydroxymethyl isoxazole, which is then oxidized to form the alcohol. The compound is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as an intermediate in the synthesis of a variety of isoxazole derivatives. the biochemical/physical effects of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 3-(3-Methylisoxazol-5-yl)propan-1-ol is an organic compound that belongs to the class of isoxazoles. It is a structural isomer of 4-methyl-3-pentanol and is used as a solvent for various organic compounds. Biochemically, 3-(3-methylisoxazol-5-yl)propan-1-ol has been studied for its potential use as an antimicrobial agent. It has been found to have antibacterial activity against a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. Physically, 3-(3-methylisoxazol-5-yl)propan-1-ol is a colorless, viscous liquid with a boiling point of 160°C and a melting point of -50°C. It is slightly soluble in water and miscible with most organic solvents. It has a low flash point and is flammable. It has a low vapor pressure and is not volatile at room temperature. the benefits of '3-(3-Methylisoxazol-5-yl)propan-1-ol' The compound 3-(3-Methylisoxazol-5-yl)propan-1-ol is a type of alcohol known as an isoxazole alcohol. It has a variety of uses in the pharmaceutical and chemical industries, including as a precursor for the synthesis of other compounds. It is also used as a solvent, a reactant, and an intermediate in the production of certain drugs. It has been studied for its potential anti-inflammatory, anti-bacterial, and anti-fungal properties, and has been found to be effective in treating certain skin conditions. Additionally, it has been used in the production of certain types of plastics and in the production of certain types of dyes. the related research of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 1. Synthesis and Characterization of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 2. Synthesis, Characterization, and Biological Activity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 3. Structure-Activity Relationship of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 4. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 5. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Aqueous Solutions. 6. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Organic Solvents. 7. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Ionic Liquids. 8. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Supercritical Fluids. 9. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in High Pressure Environments. 10. Photochemical Reactions of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives.
Applications De Recherche Scientifique
Applications analgésiques
Les dérivés d’isoxazole, y compris le « 3-(3-Méthylisoxazol-5-yl)propan-1-ol », ont été étudiés pour leur potentiel en tant qu’analgésiques. La modification du cycle isoxazole a montré qu’elle conférait différents niveaux d’activité analgésique, ce qui pourrait conduire au développement de nouveaux médicaments contre la douleur .
Propriétés anti-inflammatoires
Les propriétés anti-inflammatoires des composés isoxazole sont bien documentées. Ils peuvent être utilisés dans le traitement des maladies inflammatoires chroniques, et la recherche en cours explore les voies spécifiques par lesquelles ces composés exercent leurs effets .
Potentiel anticancéreux
Les dérivés d’isoxazole se sont montrés prometteurs dans la recherche anticancéreuse. Leur capacité à inhiber la croissance des cellules cancéreuses en fait un domaine d’étude précieux pour le développement de nouveaux traitements oncologiques .
Activité antimicrobienne
La structure du « this compound » suggère des propriétés antimicrobiennes potentielles. La recherche sur les composés isoxazole a révélé leur capacité à lutter contre diverses infections bactériennes et fongiques .
Utilisations antivirales
Les composés isoxazole ont été identifiés comme des agents antiviraux potentiels. Leur application dans ce domaine pourrait conduire au développement de nouveaux traitements contre les infections virales, y compris celles causées par des virus émergents et réémergents .
Effets anticonvulsivants
Les effets anticonvulsivants des dérivés d’isoxazole constituent un autre domaine d’intérêt majeur. Ces composés pourraient être utilisés pour gérer les crises et font l’objet d’investigations quant à leur efficacité et leur innocuité en milieu clinique .
Propriétés antidépressives
La recherche a indiqué que les dérivés d’isoxazole peuvent présenter des effets antidépresseurs. Cela ouvre des possibilités pour leur utilisation dans le traitement de divers troubles de l’humeur, notamment la dépression .
Applications immunosuppressives
Enfin, l’activité immunosuppressive des composés isoxazole, y compris le « this compound », est digne de mention. Ils pourraient potentiellement être utilisés pour prévenir le rejet de greffe d’organe et traiter les maladies auto-immunes .
Propriétés
IUPAC Name |
3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6-5-7(10-8-6)3-2-4-9/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKCJYLGRDETLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434043 | |
| Record name | 3-(3-methylisoxazol-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105658-49-9 | |
| Record name | 3-(3-methylisoxazol-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)





![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)



